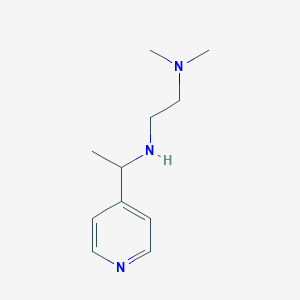

N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine” is a chemical compound with the molecular formula C11H19N3 . It has a molecular weight of 193.29 .

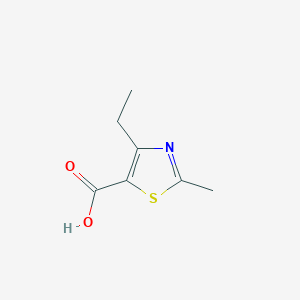

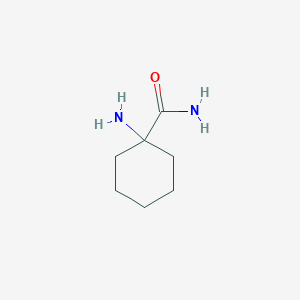

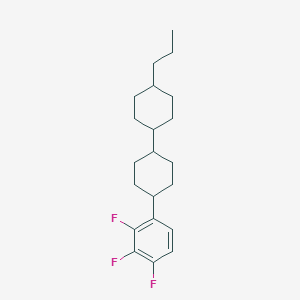

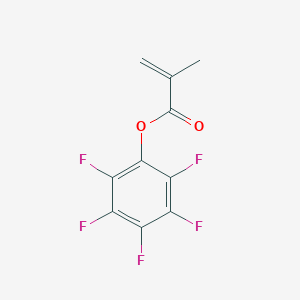

Molecular Structure Analysis

The molecular structure of “N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine” can be represented by the SMILES string:CC(C1=CC=NC=C1)NCCN(C)C . Chemical Reactions Analysis

While specific chemical reactions involving “N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine” are not available, similar compounds like N,N′-Dimethylethylenediamine have been used in copper-catalyzed cyanations of aryl bromides .Physical And Chemical Properties Analysis

“N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine” has a molecular weight of 193.29 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.科学的研究の応用

Occurrence and Environmental Impact

N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine is part of a larger group of novel brominated flame retardants (NBFRs), with increasing application raising concerns about their occurrence, environmental fate, and toxicity. Research emphasizes the need for more comprehensive studies on their presence in indoor air, dust, consumer goods, and food, highlighting significant knowledge gaps for many NBFRs. High concentrations of related compounds, such as 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) and others, often reported in various environments, indicate potential environmental and health risks (Zuiderveen, Slootweg, & de Boer, 2020).

Heterocyclic N-oxide Applications

The compound falls under the category of heterocyclic N-oxide derivatives, which are recognized for their utility in organic synthesis, catalysis, and as potential drugs due to their biological significance. These derivatives, including those synthesized from pyridine, exhibit remarkable functionalities in metal complexes formation, catalysts design, and medicinal applications, showcasing their broad applicability in advanced chemistry and drug development investigations (Li et al., 2019).

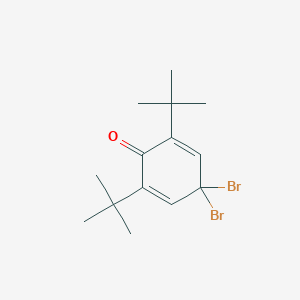

Regioselectivity in Bromination

Research on the regioselectivity of bromination in unsymmetrical dimethylated pyridines, including compounds structurally related to N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine, reveals insights into the mechanisms affecting the bromination process. These studies help in understanding the chemical behavior of such compounds, providing a foundation for their application in synthetic chemistry (Thapa, Brown, Balestri, & Taylor, 2014).

Xylan Derivatives and Biopolymer Applications

Xylan derivatives, potentially synthesized from or related to the functional groups in N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine, are explored for their application potential in biopolymers. These studies emphasize the significance of chemical modification to achieve specific properties, opening avenues for the compound's application in biopolymer ethers and esters with targeted functionalities (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Hydrogen Bonding and Reactivity with Water

Investigations into hydrogen bonding and the reactivity of water with azines, which share structural similarities with N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine, provide fundamental insights into excited-state hydrogen bonding. These studies offer a deeper understanding of the compound's behavior in various states, relevant to its potential applications in photochemistry and photophysics (Reimers & Cai, 2012).

特性

IUPAC Name |

N',N'-dimethyl-N-(1-pyridin-4-ylethyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-10(13-8-9-14(2)3)11-4-6-12-7-5-11/h4-7,10,13H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKLDKVSRPAXMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)NCCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577473 |

Source

|

| Record name | N~1~,N~1~-Dimethyl-N~2~-[1-(pyridin-4-yl)ethyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine | |

CAS RN |

136469-85-7 |

Source

|

| Record name | N~1~,N~1~-Dimethyl-N~2~-[1-(pyridin-4-yl)ethyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B179043.png)

![Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B179053.png)

![1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B179075.png)